5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomeric Scaffold Selection

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1782413-29-9) is a heterocyclic small molecule (C₇H₇N₃O, MW 149.15) belonging to the 6-oxo-1,6-dihydropyridine-3-carbonitrile class. It bears a primary amino group at the 5-position, a methyl substituent on the ring nitrogen at position 1, an oxo group at position 6, and a carbonitrile at position The compound is commercially available as a research chemical with a reported purity of 98% (Leyan, Product No.

Molecular Formula C7H7N3O
Molecular Weight 149.153
CAS No. 1782413-29-9
Cat. No. B2573726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS1782413-29-9
Molecular FormulaC7H7N3O
Molecular Weight149.153
Structural Identifiers
SMILESCN1C=C(C=C(C1=O)N)C#N
InChIInChI=1S/C7H7N3O/c1-10-4-5(3-8)2-6(9)7(10)11/h2,4H,9H2,1H3
InChIKeyPLWSLMSGBRSSBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1782413-29-9): Chemical Identity and Core Physicochemical Profile for Research Procurement


5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1782413-29-9) is a heterocyclic small molecule (C₇H₇N₃O, MW 149.15) belonging to the 6-oxo-1,6-dihydropyridine-3-carbonitrile class . It bears a primary amino group at the 5-position, a methyl substituent on the ring nitrogen at position 1, an oxo group at position 6, and a carbonitrile at position 3. The compound is commercially available as a research chemical with a reported purity of 98% (Leyan, Product No. 2167420) . Its computed topological polar surface area (TPSA) is 71.81 Ų and its calculated LogP is −0.16, indicating moderate hydrophilicity . These properties position it as a compact, polarizable scaffold for medicinal chemistry exploration, though published biological data for the compound itself remain sparse.

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Why In-Class Analogs Are Not Interchangeable


Within the 6-oxo-1,6-dihydropyridine-3-carbonitrile family, the precise positioning of the amino and carbonitrile substituents dictates the hydrogen-bond donor/acceptor architecture, electronic distribution, and metabolic handling of the molecule [1]. Shifting the carbonitrile from the 3- to the 2-position yields a regioisomer (CAS 1887015-58-8) that has been specifically utilized as an intermediate in patent-protected mutant IDH inhibitor programs, whereas the 3-carbonitrile isomer has not appeared in the same patent space, implying a divergent synthetic utility [1]. Likewise, removal of the 5-amino group (CAS 768-45-6) reduces the TPSA from 71.81 to 44.10 Ų and abolishes a key hydrogen-bond donor, fundamentally altering solubility and target engagement potential [2]. These regioisomeric and functional-group differences mean that procurement choices cannot be based on the core scaffold alone; the specific substitution pattern of 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile must be verified for each intended application.

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Quantifiable Differentiation Evidence for Scientific Selection


Regioisomeric Differentiation: 3-Carbonitrile vs. 2-Carbonitrile Substitution Determines Patent-Relevant Synthetic Utility

The 3-carbonitrile regioisomer (CAS 1782413-29-9) differs from its 2-carbonitrile counterpart (CAS 1887015-58-8) in the position of the nitrile group on the pyridone ring. The 2-carbonitrile isomer is explicitly listed as an intermediate in EP3733662A1, a patent covering mutant IDH inhibitors, whereas the 3-carbonitrile isomer is not mentioned in this patent [1]. This divergent patent footprint indicates that the two regioisomers are not functionally interchangeable for at least one pharmaceutical synthesis program. Both isomers share identical molecular formula (C₇H₇N₃O), molecular weight (149.15), TPSA (71.81), and LogP (−0.16), so differentiation relies entirely on the regioisomeric connectivity .

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomeric Scaffold Selection

Functional-Group Impact: 5-Amino Substitution Markedly Increases Polar Surface Area Relative to Des-Amino Analog

The presence of the 5-amino group in the target compound (CAS 1782413-29-9) increases the topological polar surface area (TPSA) to 71.81 Ų compared with 44.10 Ų for the des-amino analog 1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 768-45-6), a difference of 27.71 Ų (≈63% increase) [1]. TPSA is a key determinant of passive membrane permeability and oral bioavailability; the higher TPSA of the amino-substituted compound predicts reduced passive membrane flux but enhanced aqueous solubility relative to the des-amino analog, which may be advantageous or disadvantageous depending on the target tissue.

Physicochemical Profiling Drug-Likeness Solubility Optimization

Class-Level Cardiotonic Scaffold Divergence: 3-Carbonitrile Pattern Differs from Milrinone's 5-Carbonitrile Motif

Milrinone (1,6-dihydro-2-methyl-6-oxo-[3,4′-bipyridine]-5-carbonitrile) is a clinically used PDE3 inhibitor with an inotropic ED₅₀ of 37 µg/kg (i.v., anesthetized dog model), while its 5-amino analog amrinone has an ED₅₀ of 1,891 µg/kg [1]. Both milrinone and amrinone carry the carbonitrile or amino group at the 5-position of the pyridone ring, in contrast to the target compound which carries the amino at position 5 and the carbonitrile at position 3. This reversal of the amino/nitrile substitution pattern represents a distinct pharmacophoric arrangement that has not been evaluated in the published cardiotonic literature. The target compound lacks the 4-aryl substituent of milrinone/amrinone, making it a smaller, fragment-like scaffold rather than a fully elaborated cardiotonic [2].

Cardiotonic Agents PDE3 Inhibition Structure–Activity Relationship

PIM-1 Kinase Inhibitor Class: Dihydropyridine-3-carbonitriles Show Nanomolar Potency, But Target Compound Remains Uncharacterized

A series of 1,2-dihydropyridine-3-carbonitrile derivatives was evaluated against recombinant PIM-1 kinase, with the most potent compound (Ic) achieving an IC₅₀ of 433.71 nM [1]. These compounds are structurally related to the target compound in that they share the dihydropyridine-3-carbonitrile core, but they are 1,2-dihydro (rather than 1,6-dihydro) derivatives with additional aryl substituents at positions 4 and 6. The target compound (1,6-dihydro, with 5-NH₂, N1-CH₃, 6-oxo) has not been tested in this assay. The structural differences (1,2- vs. 1,6-dihydro; presence vs. absence of 4,6-diaryl groups) are substantial, so PIM-1 activity cannot be extrapolated.

PIM-1 Kinase Oncology Serine/Threonine Kinase Inhibition

5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile: Recommended Application Scenarios Based on Current Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for Kinase or PDE Targets

With a molecular weight of only 149.15 Da and a TPSA of 71.81 Ų, this compound qualifies as a Rule-of-Three-compliant fragment . Its amino group provides a vector for chemical elaboration, and the 3-carbonitrile serves as a polar pharmacophoric element. Fragment screens against kinase or phosphodiesterase panels could exploit the scaffold's similarity to the milrinone chemotype while offering a distinct 3-carbonitrile substitution pattern for intellectual property diversification [1].

Synthesis of Novel Dihydropyridine-3-carbonitrile Derivatives via 5-Amino Functionalization

The 5-amino group is a reactive handle for amide bond formation, reductive amination, or urea/thiourea synthesis. This compound can serve as a versatile intermediate for constructing focused libraries of 5-amido-, 5-ureido-, or 5-sulfonamido-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitriles, enabling SAR exploration of the 5-position vector while keeping the 3-carbonitrile and N1-methyl constant .

Physicochemical Comparator for Drug-Likeness Optimization Studies

The compound can be used as a matched molecular pair with its des-amino analog (CAS 768-45-6) to experimentally quantify the impact of the 5-amino group on solubility, permeability, and metabolic stability. The TPSA difference of +27.71 Ų (71.81 vs. 44.10) predicts measurable divergence in Caco-2 permeability and aqueous solubility [2].

Regioisomeric Selectivity Studies in Heterocyclic Chemistry

Because the 3-carbonitrile and 2-carbonitrile regioisomers share identical physicochemical descriptors but differ in synthetic patent utility, they provide an ideal system for studying regioisomer-dependent reactivity, metal coordination, or biological target recognition [1].

Quote Request

Request a Quote for 5-Amino-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.